5-chloro-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
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Overview
Description
This compound is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor . The coagulation enzyme Factor Xa (FXa) is a promising target for anticoagulant therapy . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The compound can be produced starting from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound acts as an inhibitor of the blood coagulation factor Xa . It has been found to have excellent in vivo antithrombotic activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 435.89 . A novel crystalline form of the compound exhibits excellent stability even in high-temperature and humidity environments .Scientific Research Applications
- Specific Application : In the case of our compound, studies have shown that it possesses antiviral activity. For instance:
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Other derivatives, such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides , also demonstrated potent antiviral effects against Coxsackie B4 virus .
- Specific Application : Our compound has been investigated as an antithrombotic agent:
- BAY 59-7939 , a derivative of our compound, is an orally active direct factor Xa (FXa) inhibitor. It exhibits excellent in vivo antithrombotic activity .
- Antidiabetic and Antitubercular Activities : These are additional areas where indole derivatives may play a role .
- Specific Application : Researchers have synthesized various indole scaffolds for screening different pharmacological activities. Our compound’s unique structure contributes to its potential therapeutic applications .
Antiviral Activity
Antithrombotic Activity
Other Biological Activities
Heterocyclic System and Medicinal Compounds
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c14-11-4-3-10(20-11)13(19)15-8-1-2-9-7(5-8)6-12(18)17-16-9/h3-4,6,8H,1-2,5H2,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRMBVAQTYACIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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